molecular formula C12H18BrN3 B2753502 5-Bromo-N-(((2S,5S)-5-methylpiperidin-2-yl)methyl)pyridin-2-amine CAS No. 1191044-59-3

5-Bromo-N-(((2S,5S)-5-methylpiperidin-2-yl)methyl)pyridin-2-amine

Cat. No. B2753502
CAS RN: 1191044-59-3
M. Wt: 284.201
InChI Key: QFPKPLFTVNTEBB-ONGXEEELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-N-(((2S,5S)-5-methylpiperidin-2-yl)methyl)pyridin-2-amine (5-Br-NMP) is a versatile compound used in a wide range of scientific research applications. It is a synthetic compound with a complex structure that is composed of several heterocyclic nitrogen-containing rings. 5-Br-NMP has gained popularity in recent years due to its ability to be used as a building block for more complex molecules, as well as its wide range of possible applications.

Scientific Research Applications

Efficient Synthesis and Biological Activities

A study detailed the palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives, demonstrating their potential as chiral dopants for liquid crystals and exhibiting various biological activities, such as anti-thrombolytic and biofilm inhibition effects. These derivatives, including similar brominated pyridines, show promising applications in medicinal chemistry and materials science (Gulraiz Ahmad et al., 2017).

Selective Amination of Polyhalopyridines

Research on the amination of polyhalopyridines, including compounds like 5-bromo-2-chloropyridine, led to high yields of aminated products. This process highlights the utility of bromo-substituted pyridines in synthesizing compounds with potential pharmacological properties (Jianguo Ji et al., 2003).

Regioselective Displacement Reactions

A study focused on the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methyl-pyrimidine, leading to novel aminopyrimidines. This research provides insights into the synthesis and potential applications of brominated pyrimidines in drug discovery and development (A. Doulah et al., 2014).

Pyrimido[4,5-e][1,3,4]thiadiazine Derivatives

Another research effort described the synthesis of pyrimido[4,5-e][1,3,4]thiadiazine derivatives from 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, showcasing the versatility of brominated pyrimidines in heterocyclic chemistry and their potential for producing compounds with unique biological activities (M. Rahimizadeh et al., 2007).

properties

IUPAC Name

5-bromo-N-[[(2S,5S)-5-methylpiperidin-2-yl]methyl]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3/c1-9-2-4-11(14-6-9)8-16-12-5-3-10(13)7-15-12/h3,5,7,9,11,14H,2,4,6,8H2,1H3,(H,15,16)/t9-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPKPLFTVNTEBB-ONGXEEELSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(NC1)CNC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](NC1)CNC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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